![molecular formula C13H12F3N3O2 B2474010 4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-72-7](/img/structure/B2474010.png)
4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two nitrogen atoms and a ketone group. They are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : This compound and its derivatives have been synthesized and characterized using various techniques, including elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
- Crystal Structure Analyses : Studies on tautomeric equilibria and crystal structure analyses have been conducted, providing valuable information about the molecular and crystal structure of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Medicinal Chemistry and Biological Applications
- Antiproliferative Activities : Derivatives of this compound have been synthesized and shown to exhibit antiproliferative activities against melanoma and hematopoietic cell lines. These compounds have been identified as potential antiproliferative agents and Raf kinase inhibitors (Kim et al., 2011).
- Cytotoxicity Studies : Some derivatives have been synthesized and screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).
Chemical Properties and Reactions
- Hydrogen-Bonded Structures : Investigations have been conducted into the formation of hydrogen-bonded chains and aggregates in related compounds, enhancing the understanding of their chemical behavior and potential for forming complex structures (Abonía et al., 2007).
- Protecting Group in Synthesis : The 4-methoxybenzyl function, closely related to the 4-{[(4-methoxybenzyl)amino]methylene} group, has been utilized as a versatile protecting group in the synthesis of N-unsubstituted pyrazolones, indicating its utility in synthetic organic chemistry (Eller & Holzer, 2004).
Computational Studies
- Molecular Dynamics Simulations : Computational studies, including density functional theory (DFT) calculations and molecular dynamics simulations, have been applied to Schiff bases containing pyrazole rings, closely related to the compound . These studies provide insights into their reactive properties and potential biological activities (Pillai et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-9-4-2-8(3-5-9)6-17-7-10-11(13(14,15)16)18-19-12(10)20/h2-5,7H,6H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIYSCSSESZZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(NNC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)
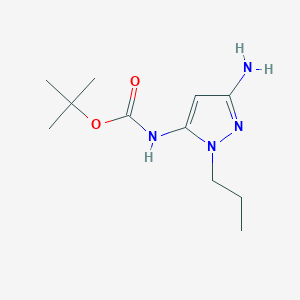
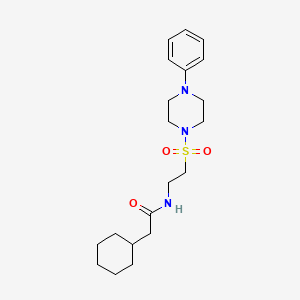
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
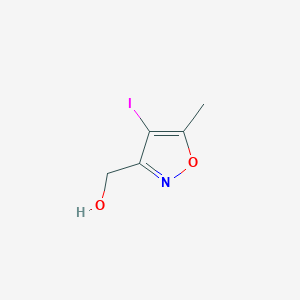
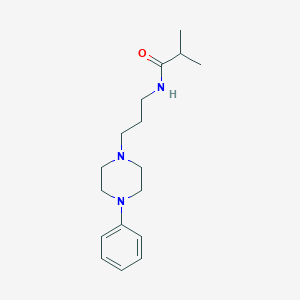
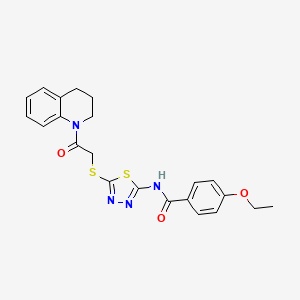
![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)
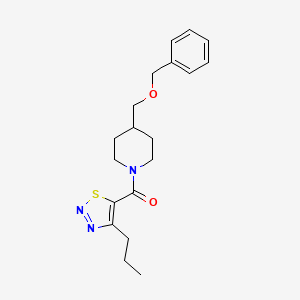
![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2473950.png)